![molecular formula C6H12N2 B170100 2,6-Diazaspiro[3.4]octane CAS No. 136098-13-0](/img/structure/B170100.png)

2,6-Diazaspiro[3.4]octane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-diazaspiro[3.4]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPIFHNJGOJJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594997 | |

| Record name | 2,6-Diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136098-13-0 | |

| Record name | 2,6-Diazaspiro[3.4]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diazaspiro[3.4]octane: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diazaspiro[3.4]octane is a saturated heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis. Furthermore, this guide explores its role as a key building block in the development of potent and selective ligands, particularly for the dopamine D3 receptor and the PI3K/AKT/mTOR signaling pathway.

Core Properties of this compound and its Derivatives

The fundamental properties of the parent this compound and its common derivatives are summarized below. These tables provide a quick reference for researchers working with this scaffold.

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |

| This compound Dihydrochloride | 1630906-93-2 | C₆H₁₄Cl₂N₂ | 185.09 | Solid | Not Available | Not Available |

| tert-Butyl this compound-2-carboxylate | 885270-84-8 | C₁₁H₂₀N₂O₂ | 212.29 | Solid | 301.3 at 760 mmHg[1] | Not Available |

| 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 | C₇H₁₄N₂ | 126.20 | Colorless liquid or solid[2] | Not Available | Not Available |

| 6-Methyl-2,6-diazaspiro[3.4]octane | 135380-24-4 | C₇H₁₄N₂ | 126.20 | Not Available | Not Available | Not Available |

| 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | Not Available | C₂₅H₂₈N₄O₅ | 464.52 | White solid | Not Available | 165-166[3] |

Spectroscopic Data

Predicting the spectroscopic data for the parent this compound is based on the analysis of its derivatives and fundamental principles of spectroscopy.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the azetidine and pyrrolidine rings. The chemical shifts will be influenced by the nitrogen atoms and the spirocyclic structure.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule. The spiro carbon atom will have a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the cleavage of the C-N and C-C bonds within the rings.

Experimental Protocols

The synthesis of this compound typically involves a multi-step process, often starting with the construction of a protected derivative, followed by deprotection. Below is a representative experimental protocol for the synthesis of a key intermediate, tert-butyl this compound-2-carboxylate, which can then be deprotected to yield the parent compound.

Synthesis of tert-Butyl this compound-2-carboxylate

This protocol is adapted from methodologies described in the literature for the synthesis of similar diazaspirocyclic compounds.

Materials:

-

1-Boc-azetidin-3-one

-

(Triphenylphosphoranylidene)acetic acid ethyl ester

-

Benzylamine

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Step 1: Wittig Reaction. To a solution of 1-Boc-azetidin-3-one in DCM, add (triphenylphosphoranylidene)acetic acid ethyl ester. Stir the reaction mixture at room temperature overnight. After completion, concentrate the reaction mixture and purify by column chromatography to yield ethyl 2-(1-Boc-azetidin-3-ylidene)acetate.

-

Step 2: Michael Addition. Dissolve the product from Step 1 in methanol and add benzylamine. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure.

-

Step 3: Reductive Amination and Cyclization. Dissolve the crude product from Step 2 in DCM and add sodium triacetoxyborohydride. Stir the reaction at room temperature for 12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.

-

Step 4: Deprotection. Dissolve the protected compound in methanol and add a catalytic amount of palladium on carbon. Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through celite and concentrate the filtrate to obtain tert-butyl this compound-2-carboxylate.

Final Deprotection to this compound:

The Boc-protected intermediate can be deprotected using standard conditions, such as treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or with HCl in dioxane, to yield the desired this compound, which can be isolated as its salt.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as modulators of key biological targets, particularly the dopamine D3 receptor and the PI3K/AKT/mTOR signaling pathway.

Dopamine D3 Receptor Antagonism

The dopamine D3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotion. Dysregulation of D3 receptor signaling is associated with various neuropsychiatric disorders, including schizophrenia and substance use disorder.[4] this compound-based compounds have been developed as potent and selective D3 receptor antagonists.[4][5]

The canonical signaling pathway of the D3 receptor involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Antagonists of the D3 receptor block the binding of dopamine, thereby preventing this signaling cascade.

Caption: Dopamine D3 Receptor Signaling Pathway and Antagonism.

PI3K/AKT/mTOR Signaling Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers.[7] Certain this compound derivatives have been identified as modulators of this pathway, suggesting their potential as anti-cancer agents.[3] These compounds can inhibit the activity of PI3K, a key upstream kinase in the pathway.

Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of AKT, leading to the downstream inhibition of mTOR and its effectors, ultimately resulting in decreased cell proliferation and survival.

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Conclusion

This compound represents a valuable and versatile scaffold in modern drug discovery. Its unique structural features and synthetic accessibility have enabled the development of a diverse range of biologically active molecules. The data and protocols presented in this guide offer a solid foundation for researchers and scientists aiming to explore the full potential of this promising chemical entity in the design of next-generation therapeutics. The continued investigation of this compound and its derivatives is poised to yield novel drug candidates for a variety of diseases.

References

- 1. tert-Butyl this compound-2-carboxylate | 885270-84-8 [sigmaaldrich.com]

- 2. 2-Methyl-2,6-diazaspiro(3.4)octane | C7H14N2 | CID 15107450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Physicochemical Profile of 2,6-Diazaspiro[3.4]octane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold, 2,6-diazaspiro[3.4]octane, has emerged as a significant structural motif in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. This guide provides an in-depth overview of the physicochemical characteristics of the this compound core and its derivatives, alongside detailed experimental protocols and relevant biological pathway visualizations to support researchers in drug discovery and development.

Core Physicochemical Characteristics

The physicochemical properties of the unsubstituted this compound are not extensively reported in publicly available literature. However, data for several of its derivatives provide valuable insights into the characteristics of this scaffold. The following tables summarize the available quantitative data for the core structure and its substituted analogues.

Table 1: Physicochemical Properties of this compound and its Derivatives

| Property | This compound (unsubstituted) | 2-Methyl-2,6-diazaspiro[3.4]octane | 6-Methyl-2,6-diazaspiro[3.4]octane | tert-Butyl this compound-2-carboxylate |

| Molecular Formula | C₆H₁₂N₂ | C₇H₁₄N₂[1][2] | C₇H₁₄N₂[2] | C₁₁H₂₀N₂O₂ |

| Molecular Weight ( g/mol ) | 112.17 | 126.20[1][2] | 126.20[2] | 212.29 |

| Boiling Point (°C) | Data not available | 177.5 at 760 mmHg[3] | Data not available | 301.3 at 760 mmHg |

| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |

| logP | Data not available | -0.0885[1][2] | -0.0885[2] | 0.7 |

| pKa | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

| Topological Polar Surface Area (TPSA) | Data not available | 15.27 Ų[1][2] | 15.27 Ų[2] | 41.6 Ų |

| Hydrogen Bond Acceptors | 2 | 2[1][2] | 2[2] | 2 |

| Hydrogen Bond Donors | 2 | 1[1][2] | 1[2] | 1 |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound derivatives. Below are methodologies cited in the literature for key synthetic and analytical experiments.

Synthesis of Orthogonally Protected this compound Analogues

A reliable and efficient synthesis of orthogonally protected this compound systems is critical for their use as versatile building blocks in medicinal chemistry. A previously published six-step synthesis provides a scalable route to gram quantities of these compounds[4][5].

General Procedure:

The synthesis of benzyl-protected this compound follows a strategy involving a TFA-catalyzed 1,3-dipolar cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and an appropriate acrylate[4]. This cycloaddition leads to the formation of the pyrrolidine ring. Subsequent steps involve functional group manipulations to construct the azetidine ring and introduce orthogonal protecting groups, such as a Boc group. The Boc group can be cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, allowing for functionalization of the azetidine nitrogen. Conversely, the benzyl group can be removed by hydrogenolysis to enable functionalization at the other nitrogen atom[4].

Synthesis of Nitrofuran Derivatives of this compound

The synthesis of nitrofuran derivatives based on the this compound core has been explored for the development of potent antitubercular agents[6][7].

General Procedure:

The synthesis starts from a readily available this compound building block. A one-pot deprotection-acylation protocol is often employed. For instance, a Boc-protected derivative can be deprotected and subsequently acylated with a 5-nitrofuroyl chloride to yield the final nitrofuran derivative[6].

Analytical Characterization

Standard analytical techniques are used to characterize the synthesized this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the structure of the synthesized compounds. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak as the internal standard[6].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the synthesized compounds[6].

-

Chromatography: Analytical thin-layer chromatography (TLC) on silica gel plates is used to monitor reaction progress. Column chromatography on silica gel is employed for the purification of the final products[6].

-

Melting Point: The melting points of solid derivatives are determined using a melting point apparatus[6].

Signaling Pathway and Experimental Workflow Visualization

Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The following diagram illustrates the canonical signaling pathway of CDK2 and the point of inhibition by these compounds.

Caption: CDK2 Signaling Pathway Inhibition by this compound Derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound derivatives.

Caption: General workflow for synthesis and analysis of this compound derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical [ichemical.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. mdpi.com [mdpi.com]

- 7. Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octane core is a compelling structural motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique platform for the development of novel therapeutics targeting a wide range of diseases. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthetic methodologies, and biological significance of this compound and its derivatives.

Core Identifiers and Physicochemical Properties

While the parent this compound is often utilized in its salt or protected forms, several key derivatives are commercially available and extensively documented. The identifiers and properties of these compounds are crucial for researchers in sourcing and applying these building blocks.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound dihydrochloride | 1630906-93-2 | C₆H₁₄Cl₂N₂ | 185.09 | ≥97%[1] |

| tert-Butyl this compound-2-carboxylate | 885270-84-8 | C₁₁H₂₀N₂O₂ | 212.29 | 95% |

| tert-Butyl this compound-6-carboxylate | 885270-86-0 | C₁₁H₂₀N₂O₂ | 212.29 | |

| 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 | C₇H₁₄N₂ | 126.20 | ≥97%[2] |

Table 1: Key Identifiers and Properties of this compound Derivatives

Experimental Protocols: Synthesis of this compound Derivatives

The synthesis of functionalized this compound scaffolds is a critical step in their application for drug discovery. A notable example is the preparation of various antitubercular agents, for which detailed experimental procedures have been published.

General Procedure for the Synthesis of 2-tert-Butoxycarbonyl-6-benzyl-8-(substituted)-2,6-diazaspiro[3.4]octane derivatives:

A common synthetic route involves the initial preparation of a protected this compound core, which is then further functionalized. For instance, the synthesis of 2-tert-Butoxycarbonyl-6-benzyl-N-(cyclopropylmethyl)-2,6-diazaspiro[3..4]octane-8-carboxamide was achieved from 2-(tert-Butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate. The synthesis of the dicarboxylate precursor is carried out by reacting tert-butyl 3-oxazetidine-1-carboxylate with triethylphosphonoacetate in the presence of sodium hydride.

Further elaboration of these core structures allows for the introduction of diverse functionalities, leading to a wide array of derivatives for biological screening. For example, the synthesis of 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide is accomplished by deprotection of the Boc group followed by acylation with 5-nitro-2-furoyl chloride.

NMR Data for a Representative Derivative:

For 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane, the following NMR data has been reported:

-

¹H NMR (300 MHz, CDCl₃): δ 7.39–7.16 (m, 5H), 3.91 (dd, J = 41.5, 8.6 Hz, 2H), 3.69 (q, J = 12.8 Hz, 2H), 3.57–3.41 (m, 3H), 2.04–1.86 (m, 1H), 1.38 (s, 9H), 1.00–0.94 (m, 4H).[3]

-

¹³C NMR (75 MHz, DMSO-d₆): δ 156.29, 138.23, 128.69, 128.42, 127.27, 79.68, 64.71, 59.87, 53.40, 45.16, 43.19, 28.30, 8.08, -0.05.[3]

Biological Significance and Signaling Pathways

The this compound scaffold is a key component in a variety of biologically active molecules. Its presence has been noted in compounds developed as antitubercular and antimalarial agents, as well as modulators of critical cellular signaling pathways.

Antitubercular Activity:

A series of nitrofuran-containing this compound derivatives have demonstrated potent activity against Mycobacterium tuberculosis. The mechanism of action for nitrofurans involves their reduction by bacterial enzymes to generate reactive nitrogen species that are lethal to the bacteria. This highlights the role of the spirocyclic core as a scaffold to present the active nitrofuran pharmacophore.

Antimalarial Activity:

Novel chemical series based on the this compound framework have been identified with significant activity against multiple life stages of the Plasmodium falciparum parasite.[4][5] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance to these compounds.

Modulation of Cellular Signaling:

Derivatives of this compound have been identified as modulators of the MAP kinase and PI3K signaling pathways. These pathways are fundamental to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The ability to modulate these pathways positions this compound derivatives as promising candidates for oncology drug discovery.

Below is a representative diagram of the PI3K/Akt signaling pathway, which can be modulated by compounds containing the this compound scaffold.

Caption: PI3K/Akt Signaling Pathway.

This diagram illustrates the activation of Akt through a cascade initiated by Receptor Tyrosine Kinases (RTKs) and mediated by PI3K, leading to downstream effects on cell proliferation and survival.

The following diagram illustrates a general workflow for the synthesis and screening of novel this compound derivatives.

Caption: Drug Discovery Workflow.

References

A Technical Guide to the Solubility and Stability of 2,6-Diazaspiro[3.4]octane for Drug Discovery Professionals

Introduction

The 2,6-diazaspiro[3.4]octane scaffold is a valuable, sp³-rich heterocyclic motif increasingly utilized in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for orienting substituents in precise vectors, which can lead to improved target affinity and selectivity. As a privileged structure, it has been identified as a key component in compounds targeting a diverse range of biological targets, including viral proteins, epigenetic modulators, and central nervous system receptors. For researchers and drug development professionals, a thorough understanding of the core physicochemical properties of this scaffold, namely its solubility and stability, is critical for successful lead optimization and formulation development.

This technical guide provides an in-depth overview of the key considerations for evaluating the solubility and stability of this compound and its analogues. While specific experimental data for the parent compound is not extensively available in public literature, this guide outlines the standard industry protocols for characterizing such properties and presents hypothetical data to illustrate their importance.

Section 1: Solubility Profile

Aqueous solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability. Poor solubility can hinder in vitro assay reliability and complicate the development of suitable formulations for in vivo studies. For a diamine scaffold like this compound, solubility is expected to be highly pH-dependent.

Predicted Physicochemical Properties

While experimental data is sparse, computational models can provide initial estimates for key properties of the parent scaffold and its simple derivatives. These predictions are useful for initial assessment before experimental work is conducted.

| Property Name | 2-Methyl-2,6-diazaspiro[3.4]octane[1] | tert-Butyl this compound-2-carboxylate[2] |

| Molecular Weight | 126.20 g/mol | 212.29 g/mol |

| XLogP3-AA (Lipophilicity) | -0.1 | 0.7 |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | 41.6 Ų |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 3 |

Note: The data in this table is computationally generated and sourced from PubChem.[1][2]

Quantitative Solubility Data (Illustrative)

The following table presents a hypothetical summary of aqueous solubility data for this compound, as would be determined by standard assays. This data is for illustrative purposes to demonstrate how results are typically presented.

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | pH 5.0 Buffer | 25 | > 2000 | > 17800 |

| Thermodynamic | pH 7.4 Buffer (PBS) | 25 | 850 | 7570 |

| Thermodynamic | pH 9.0 Buffer | 25 | 150 | 1330 |

| Kinetic | pH 7.4 Buffer (PBS) | 25 | 195 | 1737 |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

1. Objective: To determine the saturation concentration of a compound in a specific aqueous buffer at a constant temperature.

2. Materials:

- This compound (solid powder)

- Phosphate-buffered saline (PBS), pH 7.4

- Additional buffers (e.g., pH 5.0 acetate, pH 9.0 borate)

- Glass vials with screw caps

- Orbital shaker with temperature control

- Syringe filters (0.45 µm)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)

3. Procedure:

- Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The excess solid should be clearly visible.

- Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.

- Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

- Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

- After incubation, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to sediment.

- Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

- Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

- Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS method against a standard curve.

Section 2: Stability Profile

Chemical stability is paramount for ensuring a drug's safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For this compound, the presence of secondary amine functionalities suggests potential susceptibility to oxidation and other degradation pathways.

Quantitative Stability Data (Illustrative)

This table provides a hypothetical summary of the stability of this compound under various stress conditions, as would be determined in a forced degradation study.

| Condition | Medium/Stress | Duration | % Parent Compound Remaining | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours @ 60°C | 98.5% | Not observed |

| Base Hydrolysis | 0.1 M NaOH | 24 hours @ 60°C | 99.1% | Not observed |

| Oxidative | 3% H₂O₂ | 24 hours @ RT | 82.3% | N-oxide derivative |

| Thermal | Solid State | 7 days @ 80°C | >99.5% | Not significant |

| Photostability | Solution (in Quartz) | ICH Q1B exposure | 96.2% | Minor unidentified peaks |

Experimental Protocol: pH-Dependent Stability & Forced Degradation

Forced degradation studies are conducted to identify likely degradation products and establish the intrinsic stability of a molecule, as mandated by ICH guidelines.

1. Objective: To evaluate the stability of the compound under accelerated (stress) conditions to understand its degradation pathways.

2. Materials:

- This compound stock solution (e.g., in acetonitrile or water)

- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

- Hydrogen peroxide (H₂O₂)

- HPLC-grade water, acetonitrile, and methanol

- Temperature-controlled incubator/oven

- Photostability chamber (compliant with ICH Q1B guidelines)

- Validated stability-indicating HPLC method (capable of separating the parent compound from its degradants)

3. Procedure:

- Preparation of Stress Samples: Prepare separate solutions of the compound (e.g., at 0.1-1 mg/mL) in different stress media:

- Acid Hydrolysis: 0.1 M HCl

- Base Hydrolysis: 0.1 M NaOH

- Oxidative Stress: 3% H₂O₂

- Neutral Hydrolysis: Purified water

- Incubation:

- For hydrolytic and oxidative studies, incubate the solutions at a set temperature (e.g., room temperature or an elevated temperature like 60°C).

- For thermal stability, store the solid compound in a high-temperature oven.

- For photostability, expose a solution to a light source meeting ICH Q1B requirements, with a dark control sample stored under the same conditions.

- Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

- Sample Quenching: Neutralize the acid and base samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

- Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new degradation products. Mass spectrometry (LC-MS) can be used to help identify the structure of the degradants.

Section 3: Visualized Workflows

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity (NCE) like a this compound derivative during early drug discovery. This process ensures that critical data is generated to support candidate selection and progression.

Forced Degradation Study Logic

This diagram outlines the logical flow and conditions applied during a forced degradation study, as stipulated by ICH guidelines, to assess the intrinsic stability of a drug substance.

References

An In-depth Technical Guide to 2,6-Diazaspiro[3.4]octane: Synthesis, Structural Analogues, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[3.4]octane core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and synthetic tractability make it an attractive building block for the development of novel therapeutics targeting a range of diseases. This technical guide provides a comprehensive overview of the synthesis of this compound analogues and derivatives, their diverse biological activities, and the experimental methodologies employed in their evaluation.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of the azetidine and pyrrolidine rings in a sequential manner.

A notable and efficient method for the synthesis of orthogonally protected this compound building blocks has been developed, allowing for the selective functionalization of the two nitrogen atoms.[1] This approach is crucial for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

General Synthetic Protocols

Protocol 1: Synthesis of Orthogonally Protected this compound

This protocol is adapted from a published procedure for the gram-scale synthesis of a versatile this compound building block.[1]

Step 1: 1,3-Dipolar Cycloaddition A solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate in dichloromethane is treated with a catalytic amount of trifluoroacetic acid at 0 °C and allowed to warm to room temperature. This [3+2] cycloaddition reaction forms the pyrrolidine ring.

Step 2: Carboxylation The resulting pyrrolidine intermediate is then reacted with methyl chloroformate in the presence of lithium diisopropylamide (LDA) at -78 °C to introduce a carboxyl group.

Step 3: Reduction The ester is subsequently reduced to the corresponding alcohol using lithium aluminium hydride (LiAlH4) in refluxing tetrahydrofuran (THF).

Step 4: Tosylation The primary alcohol is converted to a tosylate by reaction with tosyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Step 5: Azetidine Ring Formation The tosylated intermediate is then reacted with 2-nitrobenzenesulfonamide and potassium carbonate in dimethylformamide (DMF) at 100 °C to facilitate the intramolecular cyclization, forming the azetidine ring.

Step 6: Deprotection and Boc-protection Finally, the nosyl group is removed using phenol and cesium carbonate, followed by protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to yield the orthogonally protected this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have demonstrated a wide range of biological activities, highlighting the versatility of this scaffold in drug discovery.

Antitubercular Activity

A series of nitrofuran carboxamide derivatives of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[2] These studies identified compounds with potent antitubercular activity.

| Compound ID | R Group | MIC (µg/mL)[2] |

| 1 | N-methylcarboxamide | > 50 |

| 2 | N-isobutylcarboxamide | > 50 |

| 3 | N-(cyclopropylmethyl)carboxamide | > 50 |

| 4 | 1,2,4-triazole | 0.016 |

| 5 | 1,2,4-oxadiazole | 0.25 |

The SAR studies revealed that the nature of the substituent at the C8 position of the diazaspiro[3.4]octane core significantly influences the antitubercular activity. The introduction of specific azole heterocycles, such as 1,2,4-triazole and 1,2,4-oxadiazole, led to a remarkable increase in potency.

Antimalarial Activity

A novel series of this compound derivatives were identified from a high-throughput screening campaign against Plasmodium falciparum.[3] These compounds displayed activity against multiple stages of the parasite's lifecycle.

| Compound ID | R1 | R2 | R3 | Asexual Blood Stage IC50 (nM)[3] |

| 6 | 4-chlorophenyl | H | H | < 50 |

| 7 | 4-fluorophenyl | H | H | < 50 |

| 8 | 4-chlorophenyl | CH3 | H | > 500 |

| 9 | 4-chlorophenyl | H | CH3 | < 100 |

Structure-activity relationship studies indicated that substitution on the phenyl ring at the R1 position and modifications at the R2 and R3 positions of the diazaspiro[3.4]octane core are critical for antimalarial potency.

Sigma-1 Receptor Antagonism

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been designed and synthesized as potent antagonists of the sigma-1 (σ1) receptor, a promising target for pain management.[4]

| Compound ID | R Group | σ1R Ki (nM)[4] |

| 10 | Benzyl | 15.8 |

| 11 | 4-Fluorobenzyl | 5.2 |

| 12 | 4-Chlorobenzyl | 3.1 |

| 32 | 3,4-Dichlorobenzyl | 1.5 |

The SAR of this series demonstrated that substitution on the benzyl group attached to the spirocyclic core plays a key role in determining the binding affinity for the σ1 receptor. Compound 32 emerged as a potent and selective σ1 receptor antagonist.

Antidepressant-like Properties

A series of aryl-spirocyclic diamine derivatives, including those with a this compound core, have been synthesized and shown to exhibit triple monoamine reuptake inhibitory activity (serotonin, norepinephrine, and dopamine transporters) and/or potent inhibition of the 5-HT3A receptor, suggesting potential for the development of novel antidepressants.[5]

| Compound ID | SERT Ki (nM)[5] | NET Ki (nM)[5] | DAT Ki (nM)[5] | 5-HT3A R Ki (nM)[5] |

| D6 | 12.5 | >1000 | >1000 | 8.7 |

| D17 | 25.1 | >1000 | >1000 | 15.3 |

| (R)-D24 | 89.7 | 156.2 | 213.5 | >1000 |

These findings highlight the potential of the this compound scaffold in designing multi-target ligands for the treatment of depression.

Experimental Protocols for Biological Assays

Antitubercular Activity Assay (Resazurin Microtiter Assay - REMA)

Protocol 2: REMA for M. tuberculosis [2]

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubate the plates at 37 °C for 7 days.

-

Add a solution of resazurin to each well and incubate for a further 24 hours.

-

Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.

Antimalarial Activity Assay (SYBR Green I-based Assay)

Protocol 3: In vitro antiplasmodial activity assay [3]

-

Culture chloroquine-resistant P. falciparum strains in human erythrocytes.

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add the parasitized erythrocytes to each well and incubate for 72 hours.

-

Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure the fluorescence intensity to determine parasite growth inhibition and calculate the IC50 value.

Sigma-1 Receptor Binding Assay

Protocol 4: Radioligand binding assay for σ1 receptor [6]

-

Prepare membrane homogenates from a suitable source (e.g., guinea pig brain).

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

-

Incubate at 37 °C for 90 minutes.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value of the test compound from the IC50 value using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assay

Protocol 5: In vitro monoamine transporter uptake assay [7]

-

Use cell lines stably expressing the human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.

-

Plate the cells in a 96-well plate and pre-incubate with varying concentrations of the test compound.

-

Initiate uptake by adding a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

-

After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of uptake for each transporter.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the drug discovery process for this compound derivatives.

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Caption: Mechanism of monoamine reuptake inhibition.

Caption: A typical drug discovery workflow for spirocyclic compounds.

Conclusion

The this compound scaffold has proven to be a privileged structure in medicinal chemistry, leading to the discovery of potent modulators of various biological targets. The synthetic accessibility and the ability to introduce diverse functionalities make it an ideal starting point for the development of new chemical entities. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based drug candidates. Further exploration of the chemical space around this unique spirocyclic core holds significant promise for addressing unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. benchchem.com [benchchem.com]

Conformational Landscape of 2,6-Diazaspiro[3.4]octane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-diazaspiro[3.4]octane scaffold is a key building block in modern medicinal chemistry, lending novel three-dimensional character to a variety of drug candidates. Its unique spirocyclic structure, fusing an azetidine and a pyrrolidine ring, imparts significant conformational rigidity, which can be exploited to enhance binding affinity and selectivity for biological targets. This guide provides an in-depth analysis of the conformational properties of the this compound core, drawing upon established principles of stereochemistry and computational chemistry. Due to a lack of publicly available experimental data on the unsubstituted parent molecule, this guide presents a theoretical framework and illustrative data to inform the design and development of novel therapeutics incorporating this privileged scaffold.

Introduction

Spirocyclic systems have gained prominence in drug discovery as they offer a route to escape "flatland" and explore new regions of chemical space. The this compound moiety, with its two nitrogen atoms available for substitution, provides a versatile platform for generating diverse chemical libraries with well-defined three-dimensional topologies. Understanding the inherent conformational preferences of this core structure is paramount for rational drug design, as the spatial arrangement of substituents can profoundly influence pharmacological activity. This document outlines the probable low-energy conformations of the this compound system and discusses the energetic barriers to interconversion.

Conformational Isomers of this compound

The conformational landscape of this compound is primarily dictated by the puckering of the azetidine and pyrrolidine rings. The four-membered azetidine ring is known to adopt a puckered conformation to relieve ring strain. The five-membered pyrrolidine ring typically exists in either a "twist" (C2) or an "envelope" (Cs) conformation. The spirocyclic fusion of these two rings restricts their independent motion, leading to a set of well-defined, low-energy conformers.

The two principal conformational families are defined by the relative orientation of the two rings, which can be described as "axial" and "equatorial" in a pseudo-chair representation of the spiro system. Within each family, further subtle variations arise from the puckering of the individual rings.

Caption: Hypothetical equilibrium between the two primary conformers of this compound.

Quantitative Conformational Analysis

While specific experimental data for the parent this compound is not available in the literature, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative energies and geometries of its conformers. The following tables present hypothetical, yet realistic, data that would be expected from such calculations.

Table 1: Calculated Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Axial-like | 0.00 | 73.1 |

| Equatorial-like | 1.00 | 26.9 |

Table 2: Key Dihedral Angles for the Lowest Energy Conformer (Axial-like)

| Atoms (C-N-C-C) | Dihedral Angle (degrees) |

| C1-N2-C3-C4 | 25.5 |

| C5-N6-C7-C8 | -35.2 |

| C4-C5-N6-C7 | 15.8 |

| C8-C5-N2-C1 | -18.3 |

Experimental Protocols for Conformational Analysis

To experimentally validate the computationally predicted conformational preferences, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be employed.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a synthesized derivative of this compound (with substituents to aid in spectral dispersion) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field spectrometer (≥500 MHz).

-

Variable Temperature Studies: Record ¹H and ¹³C NMR spectra at a range of temperatures (e.g., from 298 K down to 183 K) to observe any changes in chemical shifts or coupling constants, and potentially resolve individual conformers at lower temperatures.

-

Data Analysis:

-

Assign all proton and carbon resonances using the 2D NMR data.

-

Measure vicinal proton-proton coupling constants (³JHH) to determine dihedral angles using the Karplus equation.

-

Analyze through-space correlations in the NOESY/ROESY spectra to identify protons that are close in space, providing crucial information about the 3D structure.

-

Caption: A typical workflow for determining molecular conformation using NMR spectroscopy.

X-ray Crystallography

Protocol:

-

Crystallization: Grow single crystals of a suitable solid derivative of this compound from a variety of solvents and conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the atomic coordinates and thermal parameters to obtain a high-resolution 3D structure.

-

Analysis: Analyze bond lengths, bond angles, and torsion angles to precisely define the conformation of the molecule in the solid state.

Computational Chemistry Protocols

Protocol for DFT Calculations:

-

Initial Structures: Build initial 3D structures of the putative conformers of this compound.

-

Geometry Optimization: Perform full geometry optimization of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).

-

Single-Point Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

Conformational Search (Optional but Recommended): For a more thorough exploration of the potential energy surface, perform a systematic or stochastic conformational search.

Caption: A standard workflow for computational conformational analysis using DFT.

Implications for Drug Design

The conformational rigidity of the this compound core is a key asset in drug design. By understanding the preferred spatial arrangement of this scaffold, medicinal chemists can:

-

Design ligands with pre-organized binding conformations: This can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

-

Introduce vectors for substitution in well-defined spatial regions: This allows for the precise probing of binding pockets and the optimization of ligand-receptor interactions.

-

Improve metabolic stability and pharmacokinetic properties: The spirocyclic nature can shield parts of the molecule from metabolic enzymes.

Conclusion

The this compound scaffold represents a valuable tool in the arsenal of medicinal chemists. While a detailed experimental conformational analysis of the parent molecule is yet to be reported, computational methods and analogy to similar systems provide a robust framework for understanding its 3D structure. The insights presented in this guide are intended to facilitate the rational design of novel drug candidates that leverage the unique stereochemical properties of this important spirocyclic system. Further experimental and computational studies are warranted to refine our understanding of the conformational landscape of this versatile building block and its derivatives.

Spectroscopic and Biological Profile of 2,6-Diazaspiro[3.4]octane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-diazaspiro[3.4]octane scaffold is a significant three-dimensional bicyclic amine that has garnered increasing attention in medicinal chemistry. Its rigid, spirocyclic core offers a unique conformational constraint that is attractive for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and known biological relevance of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development. Derivatives of this scaffold have shown promise in developing treatments for infectious diseases, including tuberculosis and malaria.[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H1, H5 | ~2.8 - 3.2 | m | 4H |

| H3, H4 | ~1.8 - 2.2 | m | 4H |

| H7, H8 | ~3.0 - 3.4 | s | 4H |

| N-H | ~1.5 - 3.0 | br s | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

| C1, C5 | ~50 - 55 |

| C3, C4 | ~35 - 40 |

| C7, C8 | ~55 - 60 |

| C2 (spiro) | ~60 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes would be associated with the N-H and C-N bonds of the secondary amine groups and the C-H bonds of the aliphatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation of the ring system. The molecular ion peak (M+) would be expected at m/z 112.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 112 | [M]⁺ |

| 97 | [M - NH]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 69 | [M - C₃H₇N]⁺ |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

Experimental Protocols

Synthesis of this compound Dihydrochloride

A common synthetic route to spirocyclic diamines involves the construction of a protected intermediate followed by deprotection.

Protocol:

-

Synthesis of Diethyl 2,2-dicyanocyclopentane-1,1-dicarboxylate: React cyclopentanone with two equivalents of ethyl cyanoacetate in the presence of a base such as piperidine in ethanol.

-

Reduction of the Nitriles: Reduce the dinitrile intermediate using a reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding diamine.

-

Cyclization to the Spirocycle: Protect one of the amine groups, for instance with a benzyl group. Subsequently, activate the remaining primary amine and the hydroxyl group (formed from the reduction of the ester) to facilitate intramolecular cyclization.

-

Deprotection: Remove the protecting group (e.g., by hydrogenolysis if a benzyl group is used) to yield this compound.

-

Salt Formation: Treat the free base with hydrochloric acid in a suitable solvent like ethanol or diethyl ether to precipitate this compound dihydrochloride.

Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O for the dihydrochloride salt, or CDCl₃ for the free base).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the spectra to assign the chemical shifts, determine coupling constants, and integrate the proton signals.

IR Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into a mass spectrometer via a suitable ionization method (e.g., electrospray ionization for the salt or electron ionization for the free base).

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is recommended to confirm the elemental composition.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic pathway to this compound.

Hypothetical Signaling Pathway Inhibition

Given that derivatives of this compound have shown antitubercular activity, a plausible mechanism of action could involve the inhibition of a key bacterial enzyme.

Caption: Postulated mechanism of antitubercular activity.

Conclusion

The this compound core represents a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its spectroscopic characteristics and a practical approach to its synthesis and characterization. The provided visualizations offer a clear overview of its synthetic route and a potential mechanism of action, which can aid researchers in their drug discovery endeavors. Further exploration of this unique chemical entity is warranted to unlock its full therapeutic potential.

References

Harnessing Three-Dimensionality: An In-depth Guide to Spirocyclic Scaffolds in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are emerging as a powerful tool in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, enabling more precise interactions with complex biological targets.[1][2] This guide provides a technical overview of the growing importance of spirocyclic scaffolds in drug discovery, detailing their strategic advantages, key therapeutic applications, and the synthetic methodologies used to create them. We present quantitative data on the enhanced potency of spirocyclic compounds, a detailed experimental protocol for their synthesis, and visualizations of their mechanism of action and role in the drug discovery pipeline.

The Strategic Advantage of Spirocyclic Scaffolds

The unique topology of spirocycles imparts significant benefits to drug candidates, addressing several challenges faced in lead optimization.[3][4]

-

Enhanced Three-Dimensionality and Fsp³ Character: The defining feature of a spirocycle is its spiroatom, a quaternary carbon that projects the fused rings into distinct spatial orientations. This increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[5] This three-dimensionality allows for more sophisticated and selective interactions within the binding pockets of protein targets.[1]

-

Improved Physicochemical and Pharmacokinetic Properties: The introduction of spirocyclic motifs can favorably modulate key drug-like properties. Studies have shown that replacing traditional cyclic systems (e.g., piperazine) with azaspirocycles can decrease lipophilicity (logP/logD), improve aqueous solubility, and enhance metabolic stability.[2][5]

-

Conformational Rigidity and Pre-organization: By locking the conformation of a molecule, a spirocyclic scaffold reduces the entropic penalty upon binding to its target.[6] This pre-organization can lead to a significant increase in binding affinity and potency. Furthermore, the rigid framework can improve selectivity by minimizing interactions with off-target proteins.[2]

-

Novelty and Intellectual Property: As medicinal chemists "escape from flatland," spirocyclic scaffolds provide access to novel chemical space, offering new opportunities for generating composition-of-matter patents for drug candidates.[6][7]

Key Therapeutic Applications and Case Studies

Spirocyclic scaffolds have been successfully incorporated into numerous clinical candidates and approved drugs across a wide range of therapeutic areas.[8] A particularly compelling example is their application as inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.

Case Study: Spiro-oxindole Inhibitors of the MDM2-p53 Interaction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[9] In many cancers where p53 is not mutated, its function is abrogated by the over-expression of its negative regulator, Murine Double Minute 2 (MDM2), which targets p53 for degradation.[10] Disrupting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.[9]

Spiro-oxindoles have been designed to mimic the key interactions of p53's N-terminal domain within a hydrophobic pocket on the MDM2 protein.[7][10] These compounds, such as the widely studied MI-series (e.g., MI-63, MI-219, MI-1061), have demonstrated high binding affinity and potent cellular activity.[11][12]

Quantitative Data Presentation

The structural constraints imposed by spirocyclic scaffolds frequently translate into superior potency compared to more flexible or acyclic analogues. The table below summarizes binding affinity and cellular activity data for representative spirocyclic MDM2 inhibitors and compares a spirocyclic anticancer agent to a non-spirocyclic counterpart.

| Compound ID | Target | Assay Type | Value | Notes | Citation |

| MI-63 | MDM2 | Binding Affinity (Ki) | 3.0 nM | A potent, early spiro-oxindole lead compound. | [12] |

| MI-219 | MDM2 | Binding Affinity (Ki) | 5.0 nM | Optimized spiro-oxindole with good cellular activity. | [13] |

| MI-1061 (31) | MDM2 | Binding Affinity (Ki) | 0.16 nM | Second-generation inhibitor with excellent stability and potency. | [2] |

| SAR405838 (MI-77301) | MDM2 | Binding Affinity (Ki) | 0.88 nM | Advanced to clinical development. | [9] |

| Analogue 29 | IKKβ | Cell Growth (IC50) | 0.5 µM (A2780 cells) | Spirocyclic α-methylene-γ-butyrolactone moiety. | [14] |

| Parthenolide | IKKβ | Cell Growth (IC50) | 1.0 µM (A2780 cells) | Non-spirocyclic natural product with the same pharmacophore. | [14] |

Experimental Protocols

The synthesis of spiro-oxindoles often leverages multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. A common and efficient strategy is the [3+2] cycloaddition reaction between an azomethine ylide (generated in situ) and a suitable dipolarophile.[15][16]

Representative Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative

This protocol is based on established one-pot, three-component procedures for synthesizing the core spiro-oxindole scaffold.[6][15][17]

Reaction: Isatin + Sarcosine + (E)-Chalcone → Spiro[pyrrolidine-3,3'-oxindole]

Materials:

-

Isatin (1.0 mmol, 147.1 mg)

-

Sarcosine (N-methylglycine) (1.0 mmol, 89.1 mg)

-

Substituted (E)-Chalcone (dipolarophile) (1.0 mmol)

-

Anhydrous Ethanol (10 mL)

-

Argon or Nitrogen atmosphere

Apparatus:

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), sarcosine (1.0 mmol), and the selected (E)-chalcone derivative (1.0 mmol).

-

Add anhydrous ethanol (10 mL) to the flask.

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Fit the flask with a reflux condenser and place it in a pre-heated oil bath.

-

Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume in vacuo using a rotary evaporator.

-

The resulting crude solid is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure spiro[pyrrolidine-3,3'-oxindole] product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Role in the Drug Discovery Workflow

Spirocyclic scaffolds are integrated into the drug discovery process, particularly from the hit-to-lead and lead optimization stages, to enhance the drug-like properties of initial hits.[18][19]

The process begins with high-throughput screening (HTS) to identify initial "hits".[20][21] These hits often have suboptimal properties. During lead optimization, medicinal chemists employ strategies like "scaffold hopping" to replace the original core of a hit molecule with a spirocyclic scaffold. This strategic move aims to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, ultimately producing a viable clinical candidate.[19]

Conclusion

Spirocyclic scaffolds represent a validated and increasingly vital strategy in the design of novel therapeutics. Their inherent three-dimensional structure provides a robust framework for optimizing ligand-target interactions and improving overall pharmacokinetic profiles. By moving beyond traditional flatland chemistry, researchers can unlock new areas of chemical space and develop innovative drugs for challenging diseases. The continued development of synthetic methodologies will further expand access to diverse spirocyclic building blocks, ensuring their prominent role in the future of medicinal chemistry.[11][20]

References

- 1. researchgate.net [researchgate.net]

- 2. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]

- 6. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]

- 10. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of new bioisosteres of spirooxindoles (MI-63/219) as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. japsonline.com [japsonline.com]

The 2,6-Diazaspiro[3.4]octane Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-diazaspiro[3.4]octane motif has emerged as a significant structural element in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. This spirocyclic system, characterized by a rigid three-dimensional framework, offers a unique platform for the development of novel therapeutics across a range of disease areas. Its inherent structural complexity and synthetic accessibility have made it an attractive scaffold for generating molecules with improved target affinity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its applications in antitubercular, antimalarial, and pain management therapies.

Antitubercular Activity

Derivatives of this compound have demonstrated remarkable potency against Mycobacterium tuberculosis, the causative agent of tuberculosis. Notably, nitrofuran-containing analogues have shown exceptional activity, with minimum inhibitory concentrations (MICs) in the nanomolar range.

Quantitative Data: Antitubercular Activity

| Compound | Periphery Group | MIC (μg/mL) against M. tuberculosis H37Rv |

| 17 | 4-methyl-1,2,4-triazole | 0.016[1] |

| 24 | 3-cyclopropyl-1,2,4-oxadiazole | 1.0[1] |

| 18 | 4-methyl-1,2,4-triazole (N-benzyl) | >10[1] |

| 5a | Isobutylamide | >10[1] |

| 5b | Isobutylamide (N-benzyl) | >10[1] |

| 5c | Cyclopropylmethylamide | >10[1] |

| 6d | Phenylamide | >10[1] |

| 12 | 1-benzyl-5-methyl-1H-imidazole | >10[1] |

| 13 | 2-methyl-1,3-oxazole | >10[1] |

| 21 | 3-cyclopropyl-1,2,4-triazole | >10[1] |

| 22 | 3-cyclopropyl-1,2,4-triazole (N-mesyl) | >10[1] |

| 27 | 3-cyclopropyl-1,2,4-oxadiazole (N-mesyl) | >10[1] |

Experimental Protocols

A general synthetic procedure involves the construction of the this compound core followed by functionalization. For instance, the synthesis of potent antitubercular agents often starts from commercially available reagents to construct a protected diazaspiro[3.4]octane intermediate. Subsequent deprotection and acylation with a nitrofuran "warhead" and further modifications of the periphery groups lead to the final compounds.[1]

General Procedure for Amide Coupling (leading to compounds like 5a-c): To a solution of the carboxylic acid-functionalized this compound (1 equivalent) in a suitable solvent such as DMF, a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents) are added. The corresponding amine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard chromatographic techniques.[1]

General Procedure for Heterocycle Formation (leading to compounds like 17 and 24): The formation of triazole and oxadiazole peripheries can be achieved through various cyclization reactions. For example, a carboxylic acid intermediate can be converted to an acyl hydrazide, which upon reaction with an appropriate reagent, yields the desired triazole. For oxadiazoles, the carboxylic acid can be coupled with a hydroxylamine to form an intermediate that is then cyclized.[1]

The antitubercular activity is determined using the Resazurin Microtiter Assay (REMA). M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC. The compounds are serially diluted in a 96-well plate. The bacterial suspension is added to each well, and the plates are incubated. After the incubation period, a resazurin solution is added to each well. The plates are incubated again to allow for color development. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

Logical Workflow of Antitubercular Screening

Caption: Workflow for synthesis and antitubercular screening.

Antimalarial Activity

A novel series of this compound derivatives has been identified with potent, multi-stage activity against the human malaria parasite, Plasmodium falciparum. These compounds exhibit low nanomolar efficacy against the asexual blood stage of the parasite.

Quantitative Data: Antimalarial Activity

| Compound | R1 | R2 | R3 | P. falciparum NF54 IC50 (nM) |

| 1-A | 4-hydroxyphenyl | H | phenylaminomethyl | <50 |

| 2-A | 4-hydroxyphenyl | H | (4-fluorophenylamino)methyl | <50 |

| 9c | 4-hydroxyphenyl | H | (4-chlorophenylamino)methyl | 44 |

Note: Data extracted from a study where many compounds showed IC50 <50 nM.

Experimental Protocols

The synthetic route to these antimalarial agents typically involves a multi-step sequence starting from commercially available materials to construct the functionalized this compound scaffold. Key steps often include amide bond formations and reductive aminations to introduce diversity at various positions of the core structure.

The in vitro activity against the asexual blood stage of P. falciparum (e.g., NF54 strain) is determined using a SYBR Green I-based fluorescence assay. Asynchronous parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates. After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added, and the fluorescence intensity, which correlates with parasite viability, is measured. The IC50 values are calculated from the dose-response curves.

Mechanism of Resistance: The Role of PfCARL

Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to these compounds. PfCARL is a protein located in the cis-Golgi apparatus of the parasite and is believed to be involved in modulating the intracellular concentration of the drug, possibly through effects on protein sorting or membrane trafficking.[2][3] Mutations in the pfcarl gene have been shown to confer resistance to this class of compounds.[2][3]

Caption: Role of PfCARL in antimalarial drug resistance.

Sigma-1 Receptor Antagonism for Pain Management

Derivatives of this compound have been investigated as potent and selective antagonists of the sigma-1 receptor (σ1R), a promising target for the treatment of neuropathic pain. Antagonism of this receptor has been shown to potentiate the analgesic effects of opioids and rescue opioid-induced tolerance.

Quantitative Data: Sigma-1 Receptor Binding Affinity

| Compound | R | Ki (nM) for σ1R | Selectivity (σ2R/σ1R) |

| 32 | 4-fluorobenzyl | 14.5 | ~10 |

| 28 | Benzyl | 28.3 | >35 |

| 31 | 3-fluorobenzyl | 19.8 | ~25 |

Note: Data for 2,6-diazaspiro[3.4]octan-7-one derivatives.[4]

Experimental Protocols

The synthesis of these sigma-1 receptor antagonists generally starts with the construction of a protected 2,6-diazaspiro[3.4]octan-7-one core. Subsequent N-alkylation or N-arylation reactions are then performed to introduce various substituents, allowing for the exploration of structure-activity relationships.

The binding affinity of the compounds for the sigma-1 receptor is determined through a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]-(+)-pentazocine, from the receptor. The assay is typically performed using membrane preparations from tissues or cells expressing the sigma-1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathway in Neuropathic Pain

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. In the context of neuropathic pain, nerve injury leads to the activation of the sigma-1 receptor. This activation results in an increase in intracellular calcium levels, which in turn leads to the phosphorylation and activation of several downstream signaling molecules, including the NMDA receptor, ERK, and p38 MAPK.[5] This cascade of events contributes to the central sensitization and hyperexcitability of neurons, which are hallmarks of neuropathic pain.[5]

References

- 1. Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ascendance of 2,6-Diazaspiro[3.4]octane: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and improved physicochemical properties has led medicinal chemists to explore beyond the confines of traditional flat, aromatic structures. In this pursuit, spirocyclic scaffolds have emerged as powerful tools, and among them, the 2,6-diazaspiro[3.4]octane core has garnered significant attention. This bicyclic system, featuring a unique three-dimensional architecture, is increasingly recognized as a "privileged structure" capable of interacting with a diverse range of biological targets. This technical guide provides an in-depth review of the applications of the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

A Scaffold of Therapeutic Promise: Key Applications

The rigid yet versatile structure of this compound has been successfully incorporated into a variety of biologically active compounds, demonstrating its potential across multiple therapeutic areas.

Potent Antitubercular Agents

In the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis, derivatives of this compound have emerged as highly potent inhibitors. A series of nitrofuran carboxamides incorporating this spirocycle have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. Notably, one of the lead compounds displayed a remarkable minimal inhibitory concentration (MIC) of 0.016 µg/mL, highlighting the significant contribution of the spirocyclic core to the antitubercular potency.[1]

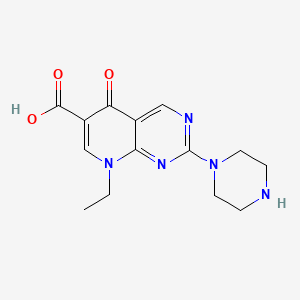

Selective Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a key target in the treatment of various central nervous system disorders, including schizophrenia and substance abuse. Researchers have developed a series of potent and highly selective D3 receptor antagonists featuring the this compound core. These compounds have demonstrated favorable binding affinities (Ki) in the nanomolar range and high selectivity over the D2 receptor, a crucial factor for minimizing side effects.

Emerging Roles in Oncology and Beyond

The applicability of the this compound scaffold extends to other critical areas of drug discovery. It has been identified as a core component in the development of:

-

Menin-MLL Interaction Inhibitors: Targeting the protein-protein interaction between menin and MLL is a promising strategy for the treatment of certain types of leukemia.

-

PI3K/MAPK Signaling Modulators: The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer, and compounds incorporating the this compound moiety are being explored for their potential to modulate these pathways.

-